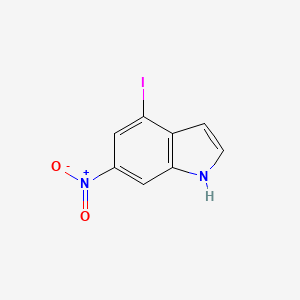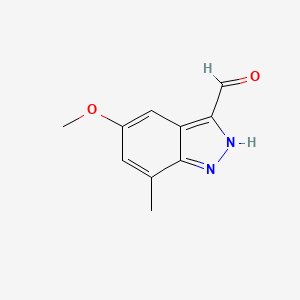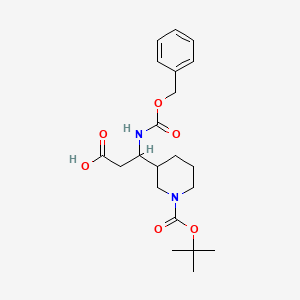![molecular formula C8H6ClN3O B1604196 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 50737-35-4](/img/structure/B1604196.png)
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a halogenated heterocycle . Its linear formula is C8H6ClN3O . The compound is solid in form .
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The SMILES string of the compound is ClCc1nc(no1)-c2ccncc2 . The InChI is 1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5H2 .Physical And Chemical Properties Analysis
The compound is solid in form . The molecular weight is 195.60 g/mol .Scientific Research Applications
Agricultural Chemical Synthesis
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine: is utilized in the synthesis of agricultural chemicals due to its halogenated heterocycle structure . This compound serves as a precursor in creating novel molecules with potential agricultural activities, such as pesticides and fungicides.
Antifungal Agents
Research indicates that derivatives of 1,2,4-oxadiazole, which include the core structure of our compound, show moderate anti-fungal activity against Rhizoctonia solani , a pathogen responsible for sheath blight in rice . This suggests potential for developing new antifungal agents.
Nematocidal Activity
Compounds with the 1,2,4-oxadiazole moiety have been evaluated for nematocidal activity against Meloidogyne incognita . The chloromethyl group in 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine could be modified to enhance this activity, offering a pathway to new nematode control agents.
Antibacterial Agents for Crop Protection
Derivatives of 1,2,4-oxadiazole have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes bacterial leaf blight in rice . The compound’s structure could be optimized to develop potent antibacterial agents for crop protection.
Material Science Applications
The unique chemical structure of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine makes it a candidate for material science research, where it could be used to modify surface properties or as a building block for complex polymers .
Chemical Synthesis Intermediates
This compound is also valuable as an intermediate in chemical synthesis, particularly in the creation of heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals .
Life Science Research
In life sciences, 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine may be used in the synthesis of biomolecules or as a reagent in biochemical assays, contributing to the understanding of biological processes .
Development of Novel Antibacterial Agents
The trifluoromethyl pyridine moiety present in related 1,2,4-oxadiazole derivatives has been highlighted for its excellent antibacterial activity, suggesting that similar structures could serve as templates for discovering new antibacterial drugs .
Safety and Hazards
properties
IUPAC Name |
5-(chloromethyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYRVRZPJAJSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629722 | |
| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
CAS RN |
50737-35-4 | |
| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



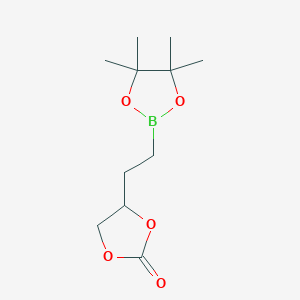
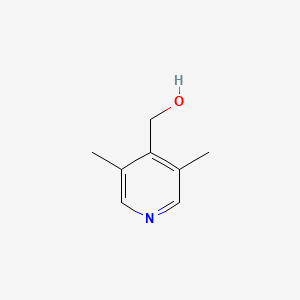


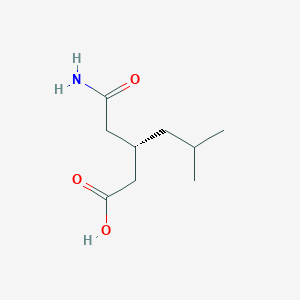
![1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1)](/img/structure/B1604120.png)



